N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine involves multiple steps, including the formation of the pyrano, pyrido, and furo rings. The key steps typically involve:
Cyclization Reactions: Formation of the pyrano and pyrido rings through cyclization reactions.
Substitution Reactions: Introduction of the isopropyl and methoxyethyl groups via substitution reactions.
Amidation: Formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isopropyl and methoxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrano and pyrido derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Biomolecular Interactions: Studies on its interactions with DNA and proteins.
Medicine
Anticancer Activity: Potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antiviral Activity: Research into its effectiveness against viral infections.
Industry
Pharmaceuticals: Use in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets include kinases and proteases, which are involved in various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the furo ring.
Pyrimido[4,5-d]pyrimidine: Similar structure but lacks the pyrano ring.
Uniqueness
5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
899393-99-8 |
---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C20H26N4O3/c1-11(2)15-13-9-26-20(3,4)8-12(13)14-16-17(27-19(14)24-15)18(23-10-22-16)21-6-7-25-5/h10-11H,6-9H2,1-5H3,(H,21,22,23) |
InChI Key |
FAXUYXSDWOCCSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCOC |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCOC |
Origin of Product |
United States |
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